Vialibran
Description
Vialibran (N,N-dimethyl-2,2-diphenoxyethylamine fumarate) is an antidepressant classified under the ATC code N06A. Its molecular formula is C₂₀H₂₄N₂O₆, with a molecular weight of 388.42 g/mol and an EINECS number of 248-327-4. Preclinical studies report an intraperitoneal LD₅₀ of 750 mg/kg in rats, indicating a moderate acute toxicity profile . The compound has been protected by multiple patents, including FR 2,645,147, FR 2,601,004, and EP 226,475, which highlight its novel synthesis pathways and structural uniqueness .
Properties
CAS No. |
96588-03-3 |
|---|---|
Molecular Formula |
C25H28Cl2N2O2 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
1-benzhydryl-4-(1,3-benzodioxol-5-ylmethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C25H26N2O2.2ClH/c1-3-7-21(8-4-1)25(22-9-5-2-6-10-22)27-15-13-26(14-16-27)18-20-11-12-23-24(17-20)29-19-28-23;;/h1-12,17,25H,13-16,18-19H2;2*1H |
InChI Key |
NABGGBAFLGQEJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Vialibran involves several steps, typically starting with the preparation of the piperazine ring. The synthetic route often includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Substitution Reactions: The piperazine ring is then subjected to substitution reactions with various benzyl halides to introduce the desired substituents.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Vialibran undergoes several types of chemical reactions:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, especially at the benzyl positions, using reagents such as sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Vialibran has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of piperazine derivatives.
Biology: Researchers investigate its effects on cellular pathways and its potential as a vasodilator.
Medicine: Although not highly effective, it has been studied for its potential use in treating angina and other cardiovascular conditions.
Industry: this compound’s derivatives are explored for their potential use in pharmaceuticals and other chemical industries.
Mechanism of Action
The mechanism of action of Vialibran involves its interaction with coronary blood vessels, leading to vasodilation. It likely targets specific receptors or ion channels on the vascular smooth muscle cells, causing relaxation and increased blood flow. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Pharmacological Profiles
Vialibran’s structure features a diphenoxyethylamine backbone with a fumarate counterion, distinguishing it from other antidepressants. Below is a comparative analysis with three major classes of antidepressants:
Table 1: Structural and Pharmacological Comparison
Key Observations :
- Structural Novelty: Unlike TCAs or SSRIs, this compound lacks a fused tricyclic ring or halogen substitutions, which may reduce anticholinergic or cardiotoxic side effects associated with older antidepressants.
Clinical and Non-Clinical Data
- Hepatic Safety : Preclinical protocols mandate rigorous liver function monitoring, including serum chemistry panels and ultrasound referrals to rule out steatohepatitis or biliary disease .
- Drug Interactions : Structural dissimilarity to CYP450-metabolized TCAs/SSRIs may reduce pharmacokinetic interactions, though this remains speculative without human data.
Recommendations for Future Research :
- Direct comparative studies with established antidepressants.
- Investigation of this compound’s metabolic pathways and receptor affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
